(2-Cyclopropylprop-1-en-1-yl)benzene
Description
Structural Peculiarities and Their Implications for Chemical Reactivity
The reactivity of (2-Cyclopropylprop-1-en-1-yl)benzene is dictated by the interplay of its three key structural features: the phenyl group, the propenyl double bond, and the cyclopropyl (B3062369) ring. The vinylcyclopropane (B126155) (VCP) unit is of particular interest, as these motifs are known to be versatile intermediates in organic synthesis. researchgate.netresearchgate.net
The high ring strain of the cyclopropyl group, conjugated with the π-system of the double bond, makes this part of the molecule particularly reactive. Vinylcyclopropanes can undergo a variety of rearrangements and cycloaddition reactions, often catalyzed by transition metals. chemrxiv.orgpku.edu.cn These reactions typically proceed through a ring-opening of the cyclopropane (B1198618), which can lead to the formation of five-membered rings or skipped dienes. researchgate.netpku.edu.cn The presence of the phenyl group on the double bond can be expected to influence the regioselectivity and stereoselectivity of these transformations by exerting electronic and steric effects.
The double bond of the propenyl linker is susceptible to electrophilic addition reactions. libretexts.org In such a reaction, an electrophile would add across the double bond. The stability of the potential carbocation intermediates would determine the regiochemical outcome of this addition.
Furthermore, the benzene (B151609) ring is a classic substrate for electrophilic aromatic substitution reactions. The (2-cyclopropylprop-1-enyl) substituent would act as a directing group, influencing the position of substitution on the aromatic ring.
| Functional Group | Predicted Type of Reactivity |
| Benzene Ring | Electrophilic Aromatic Substitution |
| Propenyl Double Bond | Electrophilic Addition |
| Vinylcyclopropane Unit | Transition-metal catalyzed ring-opening, Cycloadditions researchgate.netchemrxiv.orgpku.edu.cn |
Broader Academic Significance and Research Trajectories
While direct applications of this compound have not been extensively documented, its structure suggests several avenues for academic and industrial research.
The unique reactivity of the vinylcyclopropane moiety makes this compound a potentially valuable building block in synthetic organic chemistry. researchgate.net Its ability to participate in cycloaddition reactions opens up pathways to complex carbocyclic structures that may be of interest in the synthesis of natural products and other biologically active molecules. pku.edu.cn
In the field of medicinal chemistry, the incorporation of cyclopropyl and phenyl groups is a common strategy. The rigid, three-dimensional nature of the cyclopropyl group can be beneficial for binding to biological targets, while the phenyl group can engage in hydrophobic and π-stacking interactions. Therefore, derivatives of this compound could be explored as scaffolds for the development of new therapeutic agents.
Future research on this compound would likely focus on several key areas. Firstly, the development of efficient and stereoselective synthetic routes to this compound would be a primary objective. Following this, a detailed investigation of its reactivity, particularly in transition-metal-catalyzed transformations, would be crucial to unlocking its synthetic potential. Finally, the synthesis and biological evaluation of derivatives could reveal potential applications in drug discovery.
Structure
3D Structure
Properties
CAS No. |
15353-03-4 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-cyclopropylprop-1-enylbenzene |
InChI |
InChI=1S/C12H14/c1-10(12-7-8-12)9-11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3 |
InChI Key |
PIRNNZRKLZANHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopropylprop 1 En 1 Yl Benzene and Its Derivatives
Alkylation-Based Synthetic Methodologies
Alkylation reactions represent a fundamental class of transformations for forming carbon-carbon bonds. In the context of synthesizing aryl-alkene structures, Friedel-Crafts alkylation is a historically significant and relevant method.
Friedel-Crafts Alkylation Processes for Aryl-Alkene Coupling
The Friedel-Crafts alkylation is a classic example of an electrophilic aromatic substitution used to attach alkyl substituents to aromatic rings. mt.com This method can be adapted for aryl-alkene coupling by using an alkene as the precursor to the electrophilic species. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), or a Brønsted acid. mt.comstackexchange.comrsc.org
The general mechanism involves the protonation of the alkene by the acid catalyst to generate a carbocation. youtube.com This carbocation then acts as the electrophile, which attacks the electron-rich benzene (B151609) ring, leading to the formation of the alkylated aromatic product after a deprotonation step that restores aromaticity. mt.comechemi.com
For the synthesis of (2-Cyclopropylprop-1-en-1-yl)benzene, a suitable cyclopropyl-containing alkene precursor would be required. The acid catalyst would protonate the alkene to form a secondary or tertiary carbocation stabilized by the adjacent cyclopropyl (B3062369) group. This electrophile would then alkylate the benzene ring.
However, a significant challenge in Friedel-Crafts alkylation is the propensity for carbocation rearrangements to form more stable intermediates. stackexchange.comechemi.com In this specific synthesis, the intermediate carbocation could potentially undergo rearrangement, leading to a mixture of products. The reaction conditions, including the choice of catalyst and temperature, must be carefully optimized to favor the desired product. rsc.org Despite these challenges, the use of alkenes in Friedel-Crafts reactions remains an important strategy for creating C-C bonds, particularly in industrial applications for producing compounds like ethylbenzene. mt.com
Catalytic Cross-Coupling Approaches
Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering high efficiency and functional group tolerance for the formation of C-C bonds. Several of these methods are applicable to the synthesis of this compound.
Palladium-Catalyzed Cross-Coupling Reactions (Aryl Halides with Cyclopropyl Alkenes/Alkynes)
Palladium-catalyzed cross-coupling reactions are highly versatile for forming bonds between sp², sp³, and sp carbon atoms. The Mizoroki-Heck reaction, for instance, couples aryl or vinyl halides with alkenes. youtube.com A plausible route to the target molecule could involve the coupling of an aryl halide like bromobenzene (B47551) with a suitable cyclopropyl-containing propene derivative.
Another powerful approach involves the coupling of aryl halides with organometallic reagents containing the desired cyclopropyl-alkene moiety. While direct examples for this compound are not prominent, analogous couplings with cyclopropyl organometallics are well-documented. For example, palladium catalysts effectively couple aryl halides and triflates with tricyclopropylbismuth (B1255716) or cyclopropylmagnesium bromide. organic-chemistry.orgorganic-chemistry.orgnih.gov These reactions often exhibit high functional group tolerance and can proceed under relatively mild conditions. organic-chemistry.org The use of zinc halide additives has been shown to mediate these couplings, enhancing yields and applicability. organic-chemistry.orgnih.gov
Table 1: Representative Conditions for Palladium-Catalyzed Cyclopropylation
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Ligand | Base/Additive | Solvent | Typical Yield |
| Aryl Halide | Tricyclopropylbismuth | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF | High |
| Aryl Bromide | Cyclopropylmagnesium Bromide | Pd(OAc)₂ | t-Bu₃P | Zinc Bromide | THF | Very Good |
| Aryl Iodide | Cyclopropenyl Ester | Pd(OAc)₂ | --- | Tetramethylammonium Acetate | Toluene | Moderate to High |
Decarboxylative Cross-Coupling Strategies
Decarboxylative cross-coupling has emerged as a powerful alternative to traditional methods that use organometallic reagents. nih.gov This strategy utilizes carboxylic acids, which are often more stable, less toxic, and more readily available than their organometallic counterparts. The reaction involves the coupling of a carboxylic acid with an organic halide, driven by the extrusion of carbon dioxide (CO₂). soci.orgnus.edu.sg
For the synthesis of this compound, two primary pathways can be envisioned:
Coupling of a phenyl carboxylic acid with a (2-cyclopropylprop-1-en-1-yl) halide.
Coupling of a cyclopropyl-containing acrylic acid derivative with a phenyl halide.
These reactions are often catalyzed by palladium or a bimetallic palladium/copper system. nih.gov The process allows for the regiospecific synthesis of a wide range of aryl-alkenes, often in high yields. nih.gov This methodology represents a greener synthetic route, as it can avoid the preparation of organohalide precursors and utilizes environmentally benign carboxylic acids. nus.edu.sg
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds, particularly for creating biaryl compounds and their analogues. mdpi.commdpi.com The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. mdpi.comnih.gov
To synthesize this compound, this protocol could be implemented by:
Reacting phenylboronic acid with a (2-cyclopropylprop-1-en-1-yl) halide.
Reacting a (2-cyclopropylprop-1-en-1-yl)boronic acid or ester with a phenyl halide (e.g., bromobenzene).
The synthesis of cyclopropylboronic acid and its derivatives and their successful application in Suzuki-type couplings with various aryl and heteroaryl bromides have been demonstrated. researchgate.net This method is known for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents and byproducts. nih.gov
Table 2: Key Components in Suzuki-Miyaura Coupling for Aryl-Cyclopropyl Synthesis
| Component | Examples | Purpose |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Organoboron Reagent | Phenylboronic acid, Cyclopropylboronic acid | Provides one of the carbon fragments for the new C-C bond. |
| Organic Halide | Bromobenzene, (Het)aryl Bromides | Provides the second carbon fragment for the new C-C bond. |
| Base | NaOH, K₃PO₄, K₂CO₃ | Activates the organoboron species and facilitates the transmetalation step. |
| Solvent | Toluene, DMF, Water/Organic Mixtures | Solubilizes reactants and influences reaction rate and yield. |
Nickel-Catalyzed Reductive Cross-Coupling Reactions
Nickel-catalyzed reductive cross-coupling reactions have gained significant attention as a cost-effective and powerful alternative to palladium-based systems. researchgate.net These reactions typically couple two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a stoichiometric metallic reductant like zinc (Zn) or manganese (Mn). nsf.gov This approach avoids the need to pre-form and handle often sensitive organometallic reagents. nsf.govthieme-connect.de
In the context of synthesizing this compound, a nickel catalyst could be used to couple an aryl halide (e.g., bromobenzene) with a (2-cyclopropylprop-1-en-1-yl) halide or a related electrophilic precursor. Recent studies have demonstrated the utility of nickel catalysis in the reductive coupling of (hetero)aryl halides with NHP esters derived from cyclopropylamines, showcasing the method's applicability to strained ring systems. nih.govresearchgate.net The reaction proceeds through a mechanism likely involving radical intermediates, with initial studies pointing towards the cleavage of the alkyl electrophile to form a radical species that is then captured by a low-valent nickel complex. nsf.gov
This strategy is notable for its excellent functional group tolerance and often rapid reaction times, providing a direct route to complex molecules from readily available starting materials. nih.govresearchgate.net
Cyclopropanation and Alkenylation Reaction Design
The construction of the this compound scaffold requires the strategic formation of both a cyclopropane (B1198618) ring and a carbon-carbon double bond. Modern synthetic design often integrates these processes through elegant catalytic cycles.
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, offering mild and efficient pathways to complex molecules. Its application in the synthesis of vinylcyclopropanes represents a significant advancement, overcoming challenges associated with traditional methods. rsc.org
One prominent strategy involves the photoredox-catalyzed radical-polar crossover cyclization (RPCC) of allenes with carboxylic acids. rsc.orgnih.gov This method allows for the construction of functionalized vinylcyclopropanes with high chemo- and regioselectivity under mild conditions. The catalytic cycle is initiated by the irradiation of a photocatalyst (e.g., an Iridium(III) complex), which becomes a potent oxidant in its excited state. This excited catalyst is then reductively quenched by a carboxylate, generating a radical intermediate and a reduced photocatalyst (Ir(II)). The radical adds regioselectively to an allene (B1206475) substrate, forming a delocalized radical intermediate. A subsequent single-electron transfer (SET) from the reduced photocatalyst generates a carbanion, which undergoes a 3-exo-tet cyclization to form the desired vinylcyclopropane (B126155) product and regenerate the ground-state photocatalyst. nih.gov
This protocol demonstrates a broad substrate scope and good functional group tolerance, making it a versatile tool for synthesizing a variety of VCP derivatives. rsc.org
Table 1: Example of Photoredox-Catalyzed Cyclopropanation of Allenes This table is illustrative and based on general findings in the field.
| Entry | Allene Substrate | Carboxylic Acid | Photocatalyst | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylallene | N-Phenylglycine | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Dioxane | 85 |
| 2 | 4-Methylphenylallene | N-Phenylglycine | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Dioxane | 88 |
| 3 | 4-Chlorophenylallene | N-Phenylglycine | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Dioxane | 75 |
| 4 | Naphthylallene | N-Phenylglycine | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Dioxane | 81 |
Another photoredox-mediated approach is the stereoconvergent cyclopropanation of styrenes. This method utilizes diiodomethane (B129776) as the methylene (B1212753) source and can produce trans-cyclopropanes with excellent stereocontrol, regardless of the geometry of the starting styrene (B11656). scilit.com
Annulation reactions that build rings in a single, complexity-generating step are highly valued in synthesis. The radical/polar crossover (RPC) paradigm, often facilitated by photoredox catalysis, provides a powerful platform for constructing cyclopropane rings. researchgate.netnih.gov
In a typical radical/polar annulation for cyclopropane synthesis, a photocatalytically generated radical adds to an alkene acceptor, such as a homoallylic tosylate. nih.gov The resulting radical alkylation adduct is then reduced by a single electron transfer (SET) from the excited photocatalyst to form an anion. This anion subsequently undergoes an intramolecular SN2-type substitution, displacing a leaving group to close the three-membered ring. nih.gov This process is characterized by its mild, redox-neutral conditions and remarkable tolerance for a wide range of functional groups. nih.gov
The key steps of this annulation process are:
Radical Generation : A suitable radical precursor is activated by the photocatalyst.
Radical Addition : The generated radical adds to the alkene.
Reduction (Polar Crossover) : The intermediate radical is reduced to an anion.
Annulation : The anion displaces an intramolecular leaving group to form the cyclopropane ring. nih.gov
This strategy enables the rapid assembly of 1,1-disubstituted and other complex cyclopropanes from readily available starting materials. nih.govnih.gov
Alternative Synthetic Routes and Emerging Protocols
Beyond photoredox-catalyzed methods, other strategies involving classic reagents and novel technologies are continuously being developed for the synthesis of cyclopropane-containing molecules.
Diazo compounds are well-established precursors for carbenes and metallocarbenes, which are highly reactive species capable of undergoing cyclopropanation reactions with olefins. semanticscholar.org The synthesis of cyclopropanes from the reaction of a carbene with an alkene is a fundamental and widely studied transformation. semanticscholar.org
In the context of synthesizing this compound, a two-step approach could be envisioned. First, a suitable styrene derivative is cyclopropanated using a diazo compound in the presence of a transition metal catalyst (e.g., complexes of Rh, Cu, Pd, or Fe). semanticscholar.orggoogle.com For example, the reaction of diazomethane (B1218177) with an appropriately substituted styrene, catalyzed by a palladium complex, can yield the desired cyclopropyl moiety. google.com
To mitigate the hazardous and explosive nature of diazo compounds, modern approaches often utilize in-situ generation or continuous flow technologies. google.comresearchgate.net Flow chemistry, in particular, allows for the safe generation and immediate consumption of unstable intermediates like diazomethane, minimizing the risk associated with their accumulation. researchgate.net This technique has been successfully applied to the cyclopropanation of various olefins, providing high yields and improved safety profiles. researchgate.net
Table 2: Catalysts for Diazo-Mediated Cyclopropanation This table summarizes common catalyst types used in the field.
| Catalyst Type | Metal Center | Key Features |
|---|---|---|
| Metalloporphyrins | Fe, Co, Ru | High efficiency, tunable selectivity. semanticscholar.org |
| Dirhodium Carboxylates | Rh | High turnover numbers, excellent stereocontrol. |
| Copper Complexes | Cu | Cost-effective, widely used in classic methods. |
| Palladium Acetylacetonate | Pd | Effective for reactions with in-situ generated diazomethane. google.com |
A variety of other methods exist for both the cyclopropanation and alkenylation steps required to form the target structure.
For cyclopropanation , iron-catalyzed reactions of non-stabilized carbenes with unactivated alkenes, including styrenes, offer a powerful alternative. This approach can create a broad range of substituted cyclopropanes that were previously difficult to access. nih.gov Additionally, electrochemical methods are emerging for the diastereoselective synthesis of cyclopropanes by coupling unactivated alkenes with carbon pronucleophiles, offering a scalable and efficient protocol. nih.gov
For the alkenylation step, which establishes the prop-1-en-1-yl fragment, classic organometallic reactions are often employed. After the formation of a cyclopropylmethyl ketone or aldehyde, olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction can be used to install the double bond with control over its geometry. Alternatively, cross-coupling reactions, such as the Suzuki or Heck reaction, can be employed to couple a cyclopropyl-containing fragment with a vinyl partner.
The vinylcyclopropane rearrangement is a notable reaction of these scaffolds, where thermal or photochemical conditions can induce a ring expansion to a cyclopentene (B43876). wikipedia.org This reactivity underscores the synthetic potential of the title compound and its derivatives as intermediates in the synthesis of more complex carbocyclic systems. wikipedia.orgresearchgate.net
Reactivity Profiles and Mechanistic Investigations of 2 Cyclopropylprop 1 En 1 Yl Benzene
Aromatic Moiety Reactivity and Functionalization
The benzene (B151609) ring of (2-Cyclopropylprop-1-en-1-yl)benzene behaves as a nucleophile, characteristic of aromatic compounds, making it susceptible to attack by strong electrophiles.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing the phenyl group. The mechanism proceeds in two steps: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.combyjus.com
The substituent already present on the benzene ring significantly influences both the rate of reaction and the position of the incoming electrophile. wikipedia.org The (2-cyclopropylprop-1-en-1-yl) group on the benzene ring is classified as an activating, ortho-, para- directing group. libretexts.orgorganicchemistrytutor.com This is because alkyl-type groups donate electron density to the ring through an inductive effect, which stabilizes the positive charge of the arenium ion intermediate. uomustansiriyah.edu.iqvanderbilt.edu This stabilization is more effective when the electrophile adds to the ortho or para positions, leading to the preferential formation of these isomers. pearson.com
Common electrophilic aromatic substitution reactions that this compound is expected to undergo are detailed in the table below.
| Reaction | Reagents | Electrophile (E+) | Predicted Major Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-nitro-2-(2-cyclopropylprop-1-en-1-yl)benzene and 1-nitro-4-(2-cyclopropylprop-1-en-1-yl)benzene |
| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | 1-bromo-2-(2-cyclopropylprop-1-en-1-yl)benzene and 1-bromo-4-(2-cyclopropylprop-1-en-1-yl)benzene |
| Sulfonation | SO₃, H₂SO₄ | SO₃H⁺ | 2-(2-cyclopropylprop-1-en-1-yl)benzenesulfonic acid and 4-(2-cyclopropylprop-1-en-1-yl)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(2-(2-cyclopropylprop-1-en-1-yl)phenyl)ethan-1-one and 1-(4-(2-cyclopropylprop-1-en-1-yl)phenyl)ethan-1-one |
Olefinic Moiety Transformations and Cycloaddition Reactions
The olefinic double bond and the adjacent cyclopropane (B1198618) ring form a vinylcyclopropane (B126155) (VCP) system, a versatile functional group in organic synthesis. The high strain energy of the cyclopropane ring (approximately 28 kcal/mol) and the presence of the directing vinyl group allow for selective C-C bond cleavage and participation in a variety of cycloaddition reactions, often catalyzed by transition metals. acs.org
Alkene Addition Reactions (e.g., Hydrogenation, Halogenation, Hydroboration)
The carbon-carbon double bond readily undergoes addition reactions where the π-bond is broken and two new σ-bonds are formed.
Hydrogenation : Catalytic hydrogenation of the double bond using molecular hydrogen (H₂) and a metal catalyst such as palladium on carbon (Pd/C) is a standard method for reducing alkenes to alkanes. spbu.ru For vinylcyclopropanes, this reaction can sometimes lead to the reductive opening of the cyclopropane ring, with the regioselectivity dependent on the substrate and reaction conditions. acs.orgacs.org
Halogenation : The addition of halogens like bromine (Br₂) across the double bond proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms to the final product.
Hydroboration-Oxidation : This two-step sequence achieves the anti-Markovnikov hydration of an alkene. masterorganicchemistry.com Borane (BH₃) adds across the double bond, with the boron atom attaching to the less sterically hindered carbon. redalyc.orgchemistrysteps.com Subsequent oxidation with hydrogen peroxide (H₂O₂) and a base replaces the boron atom with a hydroxyl group. wvu.eduperiodicchemistry.com For this compound, this would result in the hydroxyl group being placed on the carbon adjacent to the cyclopropyl (B3062369) group.
| Reaction | Reagents | Key Features | Predicted Product |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Syn-addition of H₂; potential for cyclopropane ring-opening. acs.org | (2-cyclopropylpropyl)benzene |
| Halogenation (Bromination) | Br₂ in CCl₄ | Anti-addition of Br₂. | (1,2-dibromo-2-cyclopropylpropyl)benzene |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov, syn-addition of H and OH. masterorganicchemistry.com | 2-cyclopropyl-1-phenylpropan-1-ol |
Photoredox-Catalyzed Difunctionalization of Alkenes
Visible-light photoredox catalysis provides a mild and powerful method for the 1,2-difunctionalization of alkenes. These reactions often proceed through radical intermediates. For styrene (B11656) derivatives, a variety of difunctionalization reactions, such as 1,2-oxo-alkylation, have been developed. rsc.orgrsc.org In a typical process, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process, generating radical species that add to the alkene. This is followed by a subsequent step to complete the difunctionalization. For example, a photocatalytic 1,2-oxo-alkylation of a styrene derivative can be achieved using diazoalkanes in the presence of an oxidant and a base, avoiding the typical cyclopropanation pathway. rsc.org This strategy allows for the simultaneous formation of C-C and C-O bonds across the double bond.
Copper-Catalyzed Enantioselective Arylalkynylation
A modern and efficient method for the difunctionalization of alkenes is the copper-catalyzed three-component enantioselective arylalkynylation. nih.govrsc.org This reaction couples an alkene, a terminal alkyne, and a diaryliodonium salt under mild conditions, catalyzed by a chiral copper complex. nih.govresearchgate.net The key to achieving high enantioselectivity is often the use of a chiral ligand, such as a bisoxazoline-phenylaniline (BOPA) ligand. researchgate.net Mechanistic studies suggest the reaction may proceed through a radical pathway initiated by the formation of an aryl radical from the diaryliodonium salt. nih.govresearchgate.net This radical adds to the styrene-type alkene, generating a benzylic radical which then couples with a copper-acetylide species to form the final product with high enantiomeric excess. nih.govrsc.org
| Alkene Substrate | Alkyne | Aryl Source | Catalyst System | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Styrene | Phenylacetylene | Ph₂I⁺PF₆⁻ | Cu(MeCN)₄PF₆, Chiral Ligand | Good to Excellent | High (e.g., >90%) |
Ene-like Reactions with Strained Carbocycles
The vinylcyclopropane moiety is a versatile participant in transition metal-catalyzed cycloaddition reactions. acs.orgnih.govnih.gov Depending on the substrate's substitution pattern and the catalyst used, the VCP can act as a three-carbon or a five-carbon synthon. pku.edu.cnacs.org Rhodium catalysts, in particular, have been shown to be effective in promoting intramolecular [3+2] cycloadditions. acs.orgacs.orgpku.edu.cn In these reactions, the rhodium(I) catalyst coordinates to the VCP, facilitating a ring-opening to form a π-allyl rhodium intermediate. acs.org This intermediate then undergoes an intramolecular insertion with a tethered π-system (like another alkene), leading to the formation of five-membered rings. This methodology allows for the efficient construction of bicyclic systems with excellent diastereoselectivity. acs.orgthieme-connect.com For example, an α-ene-VCP can be converted into a bicyclo[4.3.0]nonane skeleton, where the VCP acts as a three-carbon component in the cycloaddition. acs.org
Cascade Cyclization with Conjugated Systems
Vinylcyclopropanes are exceptionally versatile building blocks in cascade reactions, which allow for the rapid construction of complex molecular architectures in a single operation. The activation of the cyclopropane ring by a transition metal catalyst typically initiates a sequence of intramolecular events.
One prominent strategy involves the palladium-catalyzed cascade cyclization of vinylcyclopropanes with bifunctional partners. For instance, a formal (4+3) cyclocondensation has been developed between phosphonate-functionalized vinylcyclopropanes and salicylaldehydes. nih.gov This reaction is initiated by the palladium-catalyzed ring opening of the VCP to form a zwitterionic π-allylpalladium intermediate. This intermediate then engages in an intramolecular Horner-Wadsworth-Emmons (HWE) olefination with the aldehyde, followed by a final O-allylation to construct a seven-membered benzoxepin ring. nih.gov
Applying this logic to this compound, a similar cascade could be envisioned with an appropriate tethered conjugated system. Furthermore, intramolecular Tsuji–Trost cascade cyclizations have been shown to be highly effective for producing fused vinylcyclopropane systems with excellent diastereoselectivity. acs.org Visible-light-mediated cascade reactions of ene-vinylidenecyclopropanes also demonstrate the utility of radical pathways to initiate cyclization, leading to fluorinated heterocyclic products. rsc.org These examples highlight the potential of the VCP moiety within this compound to serve as a linchpin in the stereoselective synthesis of complex polycyclic systems.
Asymmetric [3+2] Cycloaddition with Cyclopropyl Ketones
While the outline specifies cyclopropyl ketones, the vinylcyclopropane functionality present in this compound is a well-established 1,3-dipole synthon for [3+2] cycloaddition reactions. These reactions are powerful tools for the synthesis of five-membered rings. Transition metals, particularly palladium, are frequently used to catalyze these transformations by activating the VCP. researchgate.net
The general mechanism involves the oxidative addition of a Pd(0) catalyst to the strained C-C bond of the cyclopropane, leading to a zwitterionic π-allylpalladium intermediate. This intermediate then acts as the three-carbon component in the cycloaddition with a two-atom partner (dipolarophile). A synergistic approach combining palladium catalysis with organocatalysis has been successfully applied to the asymmetric [3+2] cycloaddition of vinylcyclopropanes and α,β-unsaturated aldehydes, affording highly substituted cyclopentanes with up to four stereocenters. acs.org
Recent advancements have expanded the scope of dipolarophiles and catalysts:
Iridium Catalysis: An iridium-catalyzed asymmetric formal [3+2] cycloaddition between carboxylic acids and VCPs provides access to highly enantioenriched tetrahydrofurans. acs.org
Electron-Deficient Dienes: Palladium-catalyzed reactions with electron-deficient dienes proceed with high regioselectivity. researchgate.net
Acetylenic Sulfones: Visible light photocatalysis can mediate the [3+2] cycloaddition between VCPs and acetylenic sulfones. scispace.com
These methodologies underscore the capability of the VCP unit in this compound to participate in stereocontrolled [3+2] cycloadditions, enabling the construction of complex cyclopentane (B165970) and heterocyclic rings.
Cyclopropane Ring Reactivity and Transformations
Cyclopropane Ring Opening Reactions
The inherent strain energy of the cyclopropane ring (approximately 27 kcal/mol) is a primary driving force for its reactivity. In vinylcyclopropanes like the title compound, the adjacent π-system provides a handle for various ring-opening transformations.
Thermal and Lewis Acid-Catalyzed Rearrangements: The most characteristic reaction of vinylcyclopropanes is the vinylcyclopropane-cyclopentene (VCP-CP) rearrangement. wikipedia.orgorganicreactions.org This process can be initiated thermally or with Lewis acids, leading to a ring-expanded cyclopentene (B43876) product. digitellinc.com The mechanism of the thermal rearrangement is complex, exhibiting characteristics of both a concerted, orbital-symmetry-controlled pericyclic reaction and a stepwise process involving a diradical intermediate. acs.org The activation energy for the parent VCP rearrangement is approximately 50 kcal/mol. wikipedia.org
Radical-Mediated Ring Opening: The cyclopropane ring can also be opened via radical pathways. Oxidative radical ring-opening/cyclization reactions have been developed for various cyclopropane derivatives. researchgate.net For VCPs, a radical can add to the double bond, generating a cyclopropylcarbinyl radical which rapidly rearranges via homolytic cleavage of the three-membered ring.
Transition Metal-Catalyzed Ring Opening: As discussed previously, transition metals readily cleave the cyclopropane ring. Zirconocene complexes, for example, cause regioselective cleavage of the cyclopropyl bond to give π-allylic or σ-allylic complexes, depending on the substitution pattern. acs.org
Rearrangements of Cyclopropyl-Substituted Reactive Intermediates (e.g., Nitrenium Ions)
The behavior of reactive intermediates bearing a cyclopropyl group provides significant insight into the electronic and structural dynamics of the three-membered ring. Studies on cyclopropyl-substituted nitrenium ions, generated via photolysis of N-aminopyridinium salt precursors, reveal a fascinating competition between rearrangement, elimination, and ring-opening pathways. chemrxiv.orgchemrxiv.org
Detailed experimental and computational (DFT) studies on model systems such as N-(4-Biphenylyl)-N-cyclopropyl nitrenium ion and N-benzyl-N-cyclopropyl nitrenium ion have elucidated the primary decay pathways: chemrxiv.org
Cyclopropyl Ring Expansion: A 1,2-shift of a cyclopropyl methylene (B1212753) group to the electron-deficient nitrogen center results in the formation of a four-membered azetium ion.
Ethylene (B1197577) Elimination: A fragmentation reaction occurs, leading to the elimination of ethylene and the formation of an isonitrilium ion.
Solvent Trapping: In the presence of a nucleophilic solvent like methanol, addition to the cyclopropyl ring can occur, leading to a ring-opened product. chemrxiv.org
The competition between these pathways is highly dependent on the stability of the nitrenium ion. The more stable N-biphenyl substituted ion yields a mixture of products from ring expansion and ethylene elimination, whereas the less stable N-benzyl substituted ion exclusively produces the ethylene elimination product. chemrxiv.org
| Nitrenium Ion System | Pathway | Calculated Barrier (kcal/mol) | Observed Product Ratio (%) |
|---|---|---|---|
| N-(4-Biphenylyl)-N-cyclopropyl | Ring Expansion (to Azetium Ion) | Low | ~50% |
| Ethylene Elimination | Low | ~50% | |
| N-benzyl-N-cyclopropyl | Ring Expansion (to Azetium Ion) | Higher | 0% |
| Ethylene Elimination | Very Low | 100% |
Cyclopropyl Group Influence as an Electron-Donating Moiety
The cyclopropyl group exerts a significant electronic influence on adjacent functional groups. Due to the high p-character of its C-C bonds, as described by the Walsh and Coulson-Moffitt orbital models, the cyclopropyl ring can act as an effective electron-donating group through hyperconjugation. This property allows it to stabilize adjacent carbocations and electronically enrich neighboring π-systems, in a manner analogous to a vinyl group.
In this compound, this electron-donating character has several consequences:
Stabilization of Intermediates: It stabilizes any positive charge that develops on the adjacent carbon atom (the α-carbon of the propenyl chain) during electrophilic addition or ring-opening reactions.
Activation of the π-System: It enriches the electron density of the propenyl double bond, making it more susceptible to electrophilic attack.
Influence on Regioselectivity: In reactions involving the formation of intermediates, the electron-donating ability of the cyclopropyl group can direct the regiochemical outcome, favoring pathways where positive charge is placed proximal to the ring.
This σ-donation is remarkably effective and is a key factor governing the diverse reactivity of vinylcyclopropanes. chemrxiv.org
Mechanistic Elucidation of Reaction Pathways
The mechanistic pathways for the reactions of this compound are dictated by the unique properties of the vinylcyclopropane system.
Pericyclic vs. Diradical Mechanisms: For the classic vinylcyclopropane-cyclopentene rearrangement, extensive studies have shown a complex mechanistic landscape. While the reaction can be described by Woodward-Hoffmann rules as a concerted acs.orgwikipedia.org-sigmatropic shift, experimental outcomes, such as the formation of multiple stereoisomers, suggest a competing stepwise mechanism. acs.org This stepwise path proceeds through a diradical intermediate formed by the homolytic cleavage of the C1-C2 bond of the cyclopropane. Computational studies indicate a potential energy surface with a transition structure for the concerted shift, but also a nearby plateau corresponding to the diradical, suggesting the two pathways are closely related energetically. acs.org
Transition Metal-Catalyzed Pathways: In cycloaddition and cascade reactions, the mechanism is predominantly initiated by the interaction with a transition metal catalyst. For palladium-catalyzed [3+2] cycloadditions, the pathway involves:
Oxidative addition of Pd(0) to the cyclopropane ring.
Formation of a zwitterionic π-allylpalladium(II) complex.
Stepwise or concerted cycloaddition of this intermediate with a dipolarophile.
Reductive elimination to release the product and regenerate the Pd(0) catalyst. acs.org
Ionic Pathways: The rearrangement of reactive intermediates like nitrenium ions is governed by the relative stability of various transition states on the potential energy surface. DFT calculations have been crucial in mapping these pathways, showing low barriers for processes like ring expansion via a 1,2-shift and fragmentation via ethylene elimination, thereby explaining the observed product distributions. chemrxiv.org
Concerted vs. Stepwise Mechanisms in Pericyclic Reactions
The vinylcyclopropane-cyclopentene rearrangement is a hallmark reaction of VCP systems. Investigations into this transformation have revealed a mechanistic dichotomy, with evidence supporting both concerted pericyclic pathways and stepwise processes involving diradical intermediates. wikipedia.org The operative mechanism is highly dependent on the specific substrate and reaction conditions. wikipedia.org
A concerted mechanism is characterized by a simultaneous reorganization of bonding electrons through a single, cyclic transition state, as governed by the principles of orbital symmetry. wikipedia.org In contrast, a stepwise mechanism involves the initial homolytic cleavage of one of the cyclopropane bonds to form a more stable diradical intermediate, which subsequently cyclizes to form the cyclopentene ring.
For the this compound system, the phenyl substituent can influence the stability of potential radical intermediates, thereby affecting the competition between these pathways. Computational studies on the unsubstituted vinylcyclopropane radical cation have shown that while a stepwise ring-opening to a distonic radical cation is preferred, a concerted researchwithrutgers.comnih.gov alkyl shift rearrangement to the cyclopentene radical cation has a comparable activation barrier. researchgate.net Notably, the neutral concerted reaction has a significantly higher energy barrier, suggesting that reaction conditions (e.g., thermal vs. oxidative) can dictate the mechanistic course. researchgate.net
| Feature | Concerted Pericyclic Mechanism | Stepwise Diradical Mechanism |
| Transition State | Single, cyclic transition state | Involves a discrete diradical intermediate |
| Bond Events | Bond breaking and forming occur simultaneously | Bond cleavage precedes bond formation |
| Stereochemistry | Often highly stereospecific (governed by orbital symmetry rules) | Potential for loss of stereochemical information |
| Intermediates | No discrete intermediates | Formation of a diradical species |
| Influence | Favored in systems without significant radical stabilization | Can be favored by substituents that stabilize radical centers |
Radical Chain Mechanisms in Photochemical Transformations
Photochemical activation of this compound can initiate transformations through radical chain mechanisms, similar to the well-understood radical polymerization of styrene. youtube.comcmu.eduyoutube.com Such a process typically involves three key stages: initiation, propagation, and termination.
Initiation: The reaction begins with the generation of a radical species, either through the homolytic cleavage of a radical initiator (e.g., a peroxide) by heat or light, or by direct photoexcitation of the substrate. youtube.com This initiator radical then adds to the π-system of the styrene moiety.
Propagation: The newly formed radical intermediate can then react with another molecule of this compound to generate a new radical, propagating the chain. youtube.com Alternatively, the radical could induce intramolecular reactions, such as the opening of the cyclopropane ring.
Termination: The chain reaction ceases when two radical species combine or disproportionate.
The presence of a radical mechanism can be verified experimentally. The addition of radical scavengers, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), would be expected to inhibit or completely shut down the reaction, providing strong evidence for the involvement of radical intermediates. nih.gov
Single-Electron Transfer (SET) Processes in Catalytic Cycles
Single-electron transfer (SET) represents a powerful method for activating this compound, particularly in photoredox catalysis. In an oxidative SET process, an electron is removed from the molecule, typically from the electron-rich styrenyl π-system, to form a radical cation. researchgate.net This species is highly reactive and can undergo transformations not readily accessible to the neutral molecule.
The formation of the radical cation dramatically weakens the bonds of the adjacent cyclopropane ring. This facilitates the ring-opening to form a stabilized, distonic radical cation—an intermediate where the radical and the charge are separated. researchgate.net This intermediate is a key branching point for various subsequent reactions, including nucleophilic attack, hydrogen atom abstraction, or rearrangement. The vinylcyclopropane→cyclopentene rearrangement, when catalyzed by one-electron oxidation, has been shown to be most consistent with a stepwise, cation radical mechanism. researchgate.net
Proton-Coupled Electron Transfer (PCET) Mechanisms
Proton-coupled electron transfer (PCET) is a fundamental process in which both an electron and a proton are transferred in a single kinetic step. These reactions can proceed through a concerted pathway (often termed Concerted Proton-Electron Transfer or CPET) or via stepwise transfers of the proton and electron. A key characteristic of PCET is that it can be thermochemically more favorable than the corresponding separate electron transfer (ET) and proton transfer (PT) steps.
For this compound, a PCET mechanism could be envisaged during its oxidation in the presence of a suitable base. For instance, a concerted removal of an electron from the π-system and a proton from an allylic position by a base could occur. This would avoid the formation of high-energy intermediates like a radical cation in a non-polar solvent or a carbanion in a non-acidic medium. Distinguishing a concerted PCET from a rapid stepwise ET/PT or PT/ET mechanism often requires detailed kinetic studies, including the analysis of kinetic isotope effects.
Anionic Cascade Cyclization and Ring-Opening Processes
The activation of this compound can also be achieved through anionic pathways. The generation of an anion adjacent to the vinylcyclopropane system can trigger cascade or ring-opening reactions driven by the release of ring strain.
One relevant mechanistic model is the vinylogous anionic ring-opening of related systems. For instance, in the anionic polymerization of vinylidenecyclopropanes, a vinylogous (C5-selective) ring-opening is kinetically favored over a local (C2-selective) process. acs.org This highlights the principle of vinylogy, where the electronic effect of the initiating anion is transmitted through the conjugated π-system to promote a distal ring-opening. acs.org For this compound, deprotonation at the carbon between the phenyl and cyclopropyl groups could similarly lead to a charge-delocalized anion, which could then induce the opening of the cyclopropane ring.
Another synthetic strategy involves anion relay cyclization, where an anion is generated and relayed through space to activate a leaving group, leading to intramolecular cyclopropanation. nih.govacs.org While this is a synthetic method for VCPs, the reverse process—anion-induced ring-opening—is mechanistically plausible for a pre-formed VCP like this compound.
Energy Transfer Pathways in Photoactivated Reactions
Beyond single-electron transfer, photoactivation of this compound can occur via an energy transfer (EnT) mechanism. In this process, a photocatalyst absorbs light to reach an excited state and then transfers its electronic energy—but not an electron—to the substrate. This generates an excited state of the substrate (e.g., a triplet state), which then undergoes the chemical transformation.
Energy transfer is a particularly relevant pathway for reactions that are not favorable via SET, and it represents an underdeveloped area for vinylcyclopropane chemistry. For example, visible-light-mediated [3+2] cycloadditions of certain vinylcyclopropanes have been shown to proceed through a triplet energy transfer mechanism. The photocatalyst acts as a sensitizer, generating the triplet state of the VCP, which then undergoes rearrangement and subsequent reaction. This pathway provides an alternative to redox-based catalysis for accessing the rich reactivity of the vinylcyclopropane moiety.
| Feature | Single-Electron Transfer (SET) | Energy Transfer (EnT) |
| Process | An electron is transferred between the photocatalyst and substrate. | Electronic energy is transferred from the photocatalyst to the substrate. |
| Intermediate | Substrate is converted to a radical ion (cation or anion). | Substrate is converted to an electronic excited state (e.g., triplet state). |
| Catalyst Role | Acts as a redox agent (reductant or oxidant). | Acts as a photosensitizer. |
| Driving Force | Based on the redox potentials of the catalyst and substrate. | Based on the excited-state energies of the catalyst and substrate. |
Electronic and Steric Effects on Reaction Outcomes
The outcome of the various potential reactions of this compound is highly sensitive to both electronic and steric effects. These factors can influence reaction rates, regioselectivity, and even the dominant mechanistic pathway.
Electronic Effects: Substituents on the phenyl ring can profoundly alter the electronic nature of the molecule.
Electron-donating groups (e.g., methoxy (B1213986), alkyl) will increase the electron density of the styrenyl π-system. This would facilitate oxidative SET processes by lowering the oxidation potential and would stabilize any resulting radical cation intermediate.
Electron-withdrawing groups (e.g., nitro, cyano) will make the π-system more electron-deficient. This would favor reactions involving nucleophilic attack on the aromatic ring or stabilize anionic intermediates formed elsewhere in the molecule.
Steric Effects: The spatial arrangement of the substituents can also play a crucial role.
Steric hindrance from bulky groups on the phenyl ring or on the cyclopropane itself could disfavor concerted pericyclic reactions that require a specific, constrained transition state geometry.
In contrast, stepwise radical or ionic pathways may be less affected by steric bulk, potentially making them more competitive in highly substituted systems. The regioselectivity of addition reactions (e.g., by a radical initiator or a nucleophile) would also be governed by steric accessibility to the different positions of the double bond.
By modulating these electronic and steric parameters, it is possible to steer the reactivity of this compound towards a desired outcome, showcasing the intricate relationship between molecular structure and mechanistic pathways.
Substituent Effects on Reactivity and Selectivity
Electronic Effects on Reactivity
Substituents on the benzene ring can either donate or withdraw electron density, which in turn affects the reactivity of the entire molecule, including the cyclopropyl and vinyl moieties. Electron-donating groups (EDGs), such as methoxy (-OCH₃) and alkyl groups, increase the electron density of the aromatic ring and the adjacent vinylcyclopropane system. This enhancement of nucleophilicity can accelerate reactions involving electrophilic attack. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and cyano (-CN) groups, decrease the electron density, making the system less reactive towards electrophiles but potentially more susceptible to nucleophilic attack.
Research on analogous aryl-substituted cyclopropanes has provided quantitative insights into these effects. For instance, kinetic studies on the ring-opening of 2-aryl-substituted electrophilic cyclopropanes with nucleophiles have demonstrated a clear influence of the aryl substituents on the reaction rates. nih.govresearchgate.net Interestingly, it was found that cyclopropanes with aryl substituents at the C2 position react faster than their unsubstituted counterparts. nih.govresearchgate.net
Hammett Relationships and Mechanistic Insights
The electronic effects of substituents on the reactivity of aryl-substituted cyclopropanes have been quantified using Hammett plots. In the study of the ring-opening of 2-aryl substituted electrophilic cyclopropanes, a parabolic Hammett relationship was observed. nih.govresearchgate.net This type of relationship, where both electron-donating and electron-withdrawing groups accelerate the reaction compared to the unsubstituted analog, suggests a change in the rate-determining step or the transition state structure across the series of substituents.
For instance, in the reaction of 2-aryl-1,1-dicyanocyclopropanes with sodium azide, the following second-order rate constants (k₂) were determined, illustrating the impact of the substituent on the aryl ring:
| Substituent (X) on Aryl Group | σₚ | k₂ (M⁻¹s⁻¹) |
| 4-MeO | -0.27 | 1.2 x 10⁻³ |
| 4-Me | -0.17 | 1.5 x 10⁻³ |
| H | 0.00 | 1.0 x 10⁻³ |
| 4-Cl | 0.23 | 2.0 x 10⁻³ |
| 4-CN | 0.66 | 5.0 x 10⁻³ |
This table is generated based on data for analogous 2-aryl-1,1-dicyanocyclopropanes reacting with sodium azide, as a representative illustration of substituent effects on cyclopropane ring reactivity. nih.govresearchgate.net
This data indicates that both electron-donating (4-MeO, 4-Me) and electron-withdrawing (4-Cl, 4-CN) substituents lead to an increase in the reaction rate compared to the unsubstituted compound (H). Such observations can be indicative of a mechanism involving a transition state with significant charge separation, where both types of substituents can provide stabilization.
Influence on Selectivity
Substituents on the aryl ring can also exert a significant influence on the selectivity of reactions involving this compound. For example, in cycloaddition reactions, the electronic nature of the substituent can affect the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the regioselectivity and stereoselectivity of the addition.
In radical-mediated reactions, such as the cis-trans isomerization of vinylcyclopropanes, the variation of aromatic substituents has been shown to have a minimal impact on the selectivity, with isomerization proceeding rapidly and efficiently regardless of whether the substituent is electron-donating (methoxy) or electron-withdrawing (trifluoromethyl). nih.gov This suggests that for certain radical pathways, the electronic perturbation from the substituent does not significantly alter the relative energies of the intermediates or transition states that determine the product ratio.
Furthermore, in reactions involving the formation of cyclopropylcarbinyl cation intermediates, the nature of the aryl substituent is crucial in determining the stability of the cation and can influence the regiochemistry of subsequent nucleophilic attack or rearrangement. researchgate.net Electron-donating groups are expected to stabilize such cationic intermediates, potentially favoring pathways that involve their formation.
Despite extensive and repeated searches for experimental spectroscopic data for the chemical compound "this compound," no specific ¹H NMR, ¹³C NMR, or high-resolution mass spectrometry (HRMS) data could be located in the available scientific literature and chemical databases.
The execution of numerous targeted queries, including searches for the synthesis and characterization of this specific molecule, its individual isomers ((E) and (Z)), and broader searches for spectroscopic data of structurally related phenyl-substituted cyclopropyl alkenes, did not yield the required experimental values.
While general principles and spectral data for analogous compounds such as styrenes, cyclopropylbenzenes, and other substituted alkenes are readily available, this information is not sufficient to construct a scientifically accurate and detailed article about "this compound" as requested in the prompt's outline. The instructions necessitate the inclusion of specific data tables and detailed research findings for the target compound, which are contingent on the availability of its experimental spectroscopic data.
Therefore, this article cannot be generated as the foundational data is not present in the public domain.
Spectroscopic and Structural Characterization Methodologies
Infrared Spectroscopy for Vibrational Mode Analysis
A search for infrared spectroscopic data for (2-Cyclopropylprop-1-en-1-yl)benzene did not yield any specific spectra or vibrational frequency assignments. This information is crucial for identifying the characteristic functional groups and understanding the bonding within the molecule.
X-ray Crystallography for Definitive Structural Determination
No crystallographic data for this compound could be located. X-ray crystallography provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystalline solid, which is fundamental for an unambiguous structural determination.
Chromatographic Techniques for Purity and Isomeric Composition Assessment (e.g., GC-MS)
Specific gas chromatography-mass spectrometry data for the analysis of this compound, which would be used to assess its purity and identify any potential isomers, is not available in the public domain.
Given the constraints and the lack of specific data, it is not possible to generate the requested scientific article. Further research and publication by the scientific community would be required to provide the necessary data for such a detailed characterization.
Theoretical and Computational Investigations of 2 Cyclopropylprop 1 En 1 Yl Benzene
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) has become a important method in computational chemistry for studying the thermodynamics and kinetics of chemical reactions. For (2-Cyclopropylprop-1-en-1-yl)benzene, DFT can be employed to elucidate potential reaction pathways, such as electrophilic additions to the double bond, rearrangements involving the cyclopropyl (B3062369) group, and reactions at the benzene (B151609) ring.
A critical aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of associated energy barriers. Transition state theory posits that the rate of a reaction is primarily determined by the height of the energy barrier between reactants and products. For a hypothetical reaction involving this compound, such as an electrophilic addition of HBr, DFT calculations can map out the potential energy surface.
The process involves locating the geometry of the transition state structure, which is a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy (energy barrier) is then calculated as the difference in energy between the transition state and the reactants. These calculations provide quantitative predictions of reaction rates and can help in understanding the regioselectivity and stereoselectivity of reactions. For instance, the addition of an electrophile to the double bond could proceed via two different pathways, leading to a carbocation intermediate with the positive charge either adjacent to the cyclopropyl group or to the phenyl group. DFT calculations can determine which of these pathways has a lower activation energy and is therefore more favorable.
Table 1: Illustrative Calculated Energy Barriers for Electrophilic Addition to this compound
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Path A: Carbocation adjacent to cyclopropyl group | TS-A | 15.2 |
| Path B: Carbocation adjacent to phenyl group | TS-B | 18.5 |
Note: The data in this table is illustrative and based on typical values for similar chemical systems. It serves to demonstrate the type of information that can be obtained from DFT calculations.
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical methods provide a detailed picture of the electronic structure and bonding within a molecule. For this compound, such analyses can reveal the influence of the cyclopropyl and phenyl groups on the electronic properties of the propenyl bridge.
The cyclopropyl group is known to exhibit properties similar to a carbon-carbon double bond, allowing it to participate in conjugation. stackexchange.com In this compound, the Walsh orbitals of the cyclopropane (B1198618) ring can overlap with the π-system of the propenyl group and, by extension, with the π-system of the benzene ring. msu.eduwikipedia.org This extended conjugation can be characterized by examining the molecular orbitals (MOs) of the molecule.
Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the extent of this conjugation by examining delocalization energies between the orbitals of the different fragments. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily dictate the molecule's reactivity. The character of these orbitals (i.e., which atoms or groups contribute most to them) can predict how the molecule will interact with electrophiles and nucleophiles. It is expected that the HOMO would show significant contributions from the propenyl double bond and the cyclopropyl group, indicating that these are the likely sites for electrophilic attack.
The cyclopropyl group can effectively stabilize adjacent positive charges. acs.org This is due to the ability of the C-C bonds of the cyclopropane ring, which have significant p-character, to overlap with the empty p-orbital of the carbocation. This phenomenon is often referred to as "cyclopropylcarbinyl stabilization."
In the context of a reaction involving this compound that proceeds through a carbocation intermediate, the stability of this intermediate is a key factor in determining the reaction rate and outcome. Quantum chemical calculations can be used to compute the energies of various possible carbocation intermediates. For example, in an electrophilic addition, the formation of a carbocation at the carbon atom adjacent to the cyclopropyl group would be significantly stabilized. This stabilization can be quantified by calculating the isodesmic reaction energies, where the stability of the carbocation is compared to a reference system without the cyclopropyl group. This stabilization of the reactive intermediate would lead to a lower activation energy for the reaction pathway that forms it.
Computational Modeling of Reaction Mechanisms
Computational modeling allows for the step-by-step investigation of a proposed reaction mechanism. For this compound, this could involve modeling complex multi-step reactions, such as acid-catalyzed rearrangements. These models can trace the entire reaction path from reactants through transition states and intermediates to the final products.
By calculating the energies of all species along the reaction coordinate, a detailed energy profile can be constructed. This profile provides a comprehensive understanding of the reaction's feasibility and the factors controlling its selectivity. For example, the vinylcyclopropane (B126155) rearrangement is a well-known reaction that could potentially occur with this compound under thermal or photochemical conditions. Computational modeling could predict the activation energy for the ring-opening of the cyclopropane, the subsequent rearrangement, and the final ring-closure to form a cyclopentene (B43876) derivative.
Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) Development
For a series of substituted this compound derivatives, one could develop a QSRR model for a specific reaction, such as the rate of electrophilic addition. This would involve calculating a variety of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., heat of formation).
Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the experimentally observed (or computationally predicted) reactivity. Such a model would take the form of an equation:
Reactivity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where cᵢ are coefficients and Dᵢ are the molecular descriptors. A well-validated QSRR model can then be used to predict the reactivity of new, untested derivatives of this compound, thereby guiding synthetic efforts and the design of molecules with desired properties.
Advanced Applications and Research Utility of 2 Cyclopropylprop 1 En 1 Yl Benzene
Strategic Building Blocks in Complex Molecule Synthesis
The distinct combination of strained and unsaturated systems within (2-Cyclopropylprop-1-en-1-yl)benzene makes it a valuable precursor for the synthesis of diverse and complex molecules.
While direct cycloaddition reactions involving this compound for the synthesis of cyclopropyl- and aryl-substituted cyclobutenes are not prominently documented, the synthesis of such structures is a field of active research. Current methodologies for constructing these valuable motifs often rely on the reactions of highly strained molecules. For instance, bicyclo[1.1.0]butanes (BCBs) have been utilized as substrates in ene-like reactions with strained alkenes and alkynes to produce cyclobutenes adorned with highly substituted cyclopropanes and arenes. nih.govorganic-chemistry.org These reactions proceed under mild conditions with high regio- and diastereoselectivity. organic-chemistry.org
For example, cyclopropenes, generated in situ, react with BCBs to form cyclopropyl-substituted cyclobutenes, and arynes can be used to yield aryl-substituted cyclobutenes. nih.govorganic-chemistry.orgresearchgate.netchemrxiv.org Mechanistic studies suggest a concerted, asynchronous pathway for these transformations. organic-chemistry.org Although this compound is not the starting material in these established routes, its structural components suggest potential for alternative synthetic strategies, possibly through metal-catalyzed cycloaddition pathways, which remains an area for future investigation. A Rh(II)-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones has also been developed as a straightforward method to synthesize 1-substituted cyclobutenes. organic-chemistry.org
Table 1: Comparison of Synthetic Methods for Substituted Cyclobutenes
| Starting Material | Reagent | Product | Key Features |
| Bicyclo[1.1.0]butanes | Cyclopropenes | Cyclopropyl-substituted cyclobutenes | High stereoselectivity, mild conditions. nih.govorganic-chemistry.org |
| Bicyclo[1.1.0]butanes | Arynes | Aryl-substituted cyclobutenes | High yields, mild conditions. nih.govorganic-chemistry.org |
| Cyclopropyl N-tosylhydrazones | Rh(II) catalyst | 1-Substituted cyclobutenes | Ring expansion, good practicality. organic-chemistry.org |
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry for optimizing drug candidates. prismbiolab.com The phenyl group is a common motif in many drugs but can be associated with metabolic instability. nih.gov Consequently, the development of non-classical phenyl bioisosteres is of great interest. acs.orgenamine.net
The cyclopropyl group, due to its unique electronic properties and three-dimensional structure, has been explored as a bioisosteric replacement for the phenyl ring. Saturated, C(sp3)-rich scaffolds are sought after to improve physicochemical properties of drug candidates. nih.gov While this compound itself has not been explicitly cited as a bioisostere, its constituent parts—the cyclopropyl and phenyl groups—are central to this concept. The replacement of a phenyl ring with a cyclopropyl moiety can lead to improved metabolic stability and solubility. nih.govchemrxiv.org The combination of these two groups in one molecule suggests its potential as a scaffold in fragment-based drug design, where either the cyclopropyl or the phenyl group could be oriented to interact with a biological target, with the rest of the molecule serving as a vector for further functionalization.
Table 2: Properties of Phenyl Group and Potential Bioisosteres
| Moiety | Key Properties | Potential Advantages as Bioisostere |
| Phenyl | Aromatic, planar, electron-rich | Well-established interactions with biological targets |
| Cyclopropyl | Three-dimensional, strained ring, unique electronics | Improved metabolic stability, increased solubility, novel vector orientations. nih.govchemrxiv.org |
| Bicyclo[1.1.1]pentane | Rigid, C(sp3)-rich, linear scaffold | Mimics para-substituted benzenes, improves physicochemical properties. nih.gov |
| Cubane | Rigid, C(sp3)-rich, spherical scaffold | Highly effective phenyl mimic, can improve solubility. acs.org |
Mechanistic Probes in Enzyme Catalysis (e.g., Cytochrome P450 Enzymes)
The high ring strain of the cyclopropyl group makes it a useful mechanistic probe, particularly in enzymatic reactions involving radical intermediates. Cytochrome P450 enzymes, which are crucial for the metabolism of a vast array of xenobiotics, often operate through radical mechanisms. nih.govnih.gov Compounds containing a cyclopropyl group can act as "radical clocks." If a radical is formed on the carbon adjacent to the cyclopropyl ring, the strained ring can undergo rapid opening. The detection of ring-opened products provides strong evidence for the transient existence of a radical intermediate. nih.gov
Cyclopropyl-containing fatty acids have been successfully used to probe the mechanism of aliphatic hydroxylation by P450 enzymes. nih.gov The oxidation of these probes by certain P450s yielded results consistent with a radical but not a cationic intermediate. nih.gov Similarly, cyclopropylamines have been studied for their mechanism-based inactivation of cytochrome P450 enzymes, which involves the scission of the cyclopropane (B1198618) ring following an initial oxidation step. nih.govacs.org
Given this precedent, this compound has the potential to serve as a valuable mechanistic probe for P450-mediated metabolism. The enzyme could potentially oxidize the allylic position of the propenyl chain or the cyclopropyl ring itself. The formation of ring-opened metabolites would strongly implicate a radical-based mechanism in the enzymatic transformation.
Conclusion and Future Research Directions
Current Research Challenges and Opportunities
The study of vinylcyclopropanes, including (2-Cyclopropylprop-1-en-1-yl)benzene, is not without its hurdles. A primary challenge lies in the stereoselective synthesis of highly substituted VCPs. nih.gov Achieving precise control over the stereochemistry of both the cyclopropane (B1198618) ring and the vinyl moiety is often a complex task, with many existing methods being substrate-specific. researchgate.net For a molecule like this compound, this translates to the challenge of selectively producing cis/trans isomers of the cyclopropane ring and E/Z isomers of the olefin.
Another significant challenge is the functionalization of the inherently inactive sites of the vinyl cyclopropane scaffold. chemrxiv.org This presents a considerable opportunity for the development of novel catalytic systems that can selectively activate and modify these positions, thereby expanding the molecular diversity that can be accessed from a single VCP precursor.
Furthermore, the inherent reactivity of VCPs can be a double-edged sword. While it makes them valuable synthetic intermediates, it can also lead to undesired side reactions or rearrangements, complicating their synthesis and handling. nih.gov Developing methodologies that can tame this reactivity and channel it towards specific, desired outcomes is a key area for future research.
The opportunities that arise from these challenges are substantial. Success in stereocontrolled synthesis would open the door to the preparation of novel chiral building blocks for the pharmaceutical and materials science industries. Moreover, the development of new functionalization strategies would enable the rapid generation of molecular libraries based on the this compound core, facilitating drug discovery and the development of new agrochemicals. nih.gov
Emerging Methodologies for Synthesis and Transformation
Recent years have seen the advent of powerful new synthetic methods that hold great promise for the synthesis and transformation of vinylcyclopropanes like this compound.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient tool for the construction of VCPs. researchgate.net For instance, the radical-polar crossover cyclization of allenes with carboxylic acids under photoredox conditions allows for the synthesis of functionalized vinylcyclopropanes with high chemo- and regioselectivity. researchgate.net This approach could be adapted for the synthesis of this compound and its derivatives.
Transition-Metal Catalysis: Transition-metal catalysis continues to be a dominant force in VCP chemistry. Palladium-catalyzed cross-coupling reactions, for example, have been shown to be effective for the modular and stereospecific synthesis of VCPs. nih.gov The use of air-stable dinuclear Pd(I) catalysts has enabled rapid access to a diverse range of vinyl cyclopropanes at room temperature. nih.gov Furthermore, rhodium-catalyzed reactions have been developed for the enantioconvergent rearrangement of racemic VCPs to produce chiral cyclopentenes, showcasing the transformative potential of these catalysts. chemrxiv.org
Organocatalysis: While less explored for VCP synthesis, organocatalysis presents an attractive, metal-free alternative. The development of chiral organocatalysts for the asymmetric cyclopropanation of dienes could provide a direct and enantioselective route to molecules like this compound.
The table below summarizes some emerging methodologies applicable to the synthesis of vinylcyclopropanes.
| Methodology | Catalyst/Reagent | Key Features | Potential Application for this compound |
| Photoredox Catalysis | 4-CzIPN / Visible Light | Mild reaction conditions, high functional group tolerance. researchgate.net | Synthesis from allene (B1206475) precursors. |
| Palladium Catalysis | Dinuclear Pd(I) complexes | Rapid, stereospecific, room temperature reactions. nih.gov | Modular synthesis via cross-coupling. |
| Rhodium Catalysis | Chiral Rh(I) complexes | Enantioconvergent rearrangements, access to chiral products. chemrxiv.org | Asymmetric transformation to cyclopentene (B43876) derivatives. |
| Ylide Chemistry | Sulfonium Ylides | One-step synthesis with high regio- and diastereoselectivity. organic-chemistry.org | Direct cyclopropanation of corresponding dienes. |
Potential for Novel Mechanistic Discoveries
The rich reactivity of vinylcyclopropanes provides fertile ground for the discovery and study of novel reaction mechanisms. The classic vinylcyclopropane-cyclopentene rearrangement, for instance, has been the subject of mechanistic debate for decades, with evidence supporting both concerted pericyclic and stepwise diradical pathways depending on the substrate and conditions. wikipedia.org The specific substitution pattern of this compound, with its aryl and cyclopropyl (B3062369) groups, could influence the preferred mechanistic pathway, and computational studies could provide valuable insights. nih.gov
Transition-metal-catalyzed transformations of VCPs offer a particularly rich area for mechanistic investigation. The ability of VCPs to act as either three-carbon (C3) or five-carbon (C5) synthons in cycloaddition reactions, depending on the catalyst and reaction partner, is a fascinating aspect of their reactivity. pku.edu.cn Elucidating the factors that control this divergent reactivity is a key area of research. For example, DFT studies on rhodium-catalyzed [3+2] cycloadditions have suggested the formation of a π-allyl rhodium intermediate as a key step. acs.org Investigating analogous reactions with this compound could reveal new mechanistic details and potentially lead to the development of novel cycloaddition reactions.
Furthermore, the use of stereochemically defined cyclopropanes as mechanistic probes can provide valuable information about the nature of reaction intermediates. nih.gov Synthesizing enantiomerically pure this compound and studying its stereochemical fate in various transformations could help to distinguish between different mechanistic possibilities.
Broadening the Synthetic and Methodological Utility
The ultimate goal of studying this compound and other VCPs is to expand their utility in organic synthesis. Their ability to undergo ring-opening and cycloaddition reactions makes them powerful precursors for the construction of a wide variety of carbocyclic and heterocyclic frameworks. scispace.comrsc.org
Natural Product Synthesis: The vinylcyclopropane-cyclopentene rearrangement has been a key step in the total synthesis of several complex natural products. wikipedia.org The development of new, selective transformations of this compound could provide novel strategies for the synthesis of biologically active molecules.
Domino Reactions: The multifaceted reactivity of VCPs makes them ideal candidates for the design of domino or cascade reactions, where multiple bond-forming events occur in a single operation. For example, a transition-metal-catalyzed ring-opening could be coupled with an intramolecular cyclization to rapidly build molecular complexity.
Materials Science: The incorporation of the rigid and strained cyclopropane motif into polymeric structures could lead to materials with novel properties. The vinyl group of this compound provides a handle for polymerization, and the resulting polymers could exhibit interesting thermal or mechanical properties.
The continued exploration of the fundamental reactivity of this compound and related VCPs will undoubtedly lead to the development of new synthetic methods and their application in diverse areas of chemical science.
Q & A
Basic Research Questions
Q. How can the molecular structure of (2-Cyclopropylprop-1-en-1-yl)benzene be experimentally determined?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Crystallize the compound using slow evaporation in a solvent like dichloromethane or hexane. Refine the data using software such as SHELXL . For planar groups (e.g., benzene rings), compare observed bond lengths and angles with computational models (DFT/B3LYP/6-311+G(d,p)) to validate geometry.
Q. What synthetic routes are available for preparing this compound?
- Methodology : A common approach involves cyclopropanation of allylbenzene derivatives. For example:
- React 1-phenylprop-1-en-3-yl chloride with cyclopropane-donor reagents (e.g., Simmons-Smith reagent) under inert conditions .
- Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling cyclopropane fragments to the alkene backbone .
- Monitor reaction progress via TLC or GC-MS, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can purity and identity be confirmed post-synthesis?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze and spectra for characteristic cyclopropane protons (δ 0.5–1.5 ppm) and alkene protons (δ 5.0–6.5 ppm).
- GC-MS : Compare retention times and fragmentation patterns with standards.
- Elemental Analysis : Verify %C and %H within 0.3% of theoretical values .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
- Methodology :
- Dynamic Effects : For variable NMR signals (e.g., fluxional cyclopropane rings), perform VT-NMR (variable temperature) to observe coalescence temperatures and calculate activation energies .
- Stereochemical Ambiguity : Use NOESY or ROESY to distinguish between cis/trans isomers or enantiomers.
- Computational Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to resolve bond assignment conflicts .
Q. What strategies optimize the stability of this compound under experimental conditions?
- Methodology :
- Thermal Stability : Conduct DSC/TGA to identify decomposition thresholds. Store at –20°C under argon if degradation occurs above 40°C.
- Photostability : Use UV-vis spectroscopy to monitor λmax shifts under light exposure. Add stabilizers (e.g., BHT) if photo-oxidation is observed .
- Hydrolytic Resistance : Test solubility in aqueous buffers (pH 1–14) and track hydrolysis via NMR. Use anhydrous solvents for reactions requiring neutral conditions .
Q. How can computational methods predict the reactivity of this compound in electrophilic substitutions?
- Methodology :
- Fukui Indices : Calculate using Gaussian or ORCA to identify nucleophilic/electrophilic sites. High indices at the cyclopropane ring suggest susceptibility to ring-opening reactions.
- Transition-State Modeling : Simulate reaction pathways (e.g., bromination) with QM/MM methods to predict regioselectivity and activation barriers .
- Validate predictions with experimental kinetic studies (e.g., competitive reactions with nitrobenzene derivatives) .
Data Analysis & Experimental Design
Q. How should researchers design experiments to study the cyclopropane ring strain in this compound?
- Methodology :
- Calorimetry : Measure heat of combustion to quantify strain energy (compare with non-cyclopropane analogs).
- X-ray Topology : Use Hirshfeld surface analysis to map bond critical points and electron density distribution, highlighting ring strain .
- Kinetic Isotope Effects : Perform deuterium labeling at cyclopropane carbons to assess bond strength during ring-opening reactions .
Q. What statistical approaches address variability in catalytic cyclopropanation yields?
- Methodology :
- DoE (Design of Experiments) : Use a central composite design to optimize catalyst loading, temperature, and solvent polarity. Analyze via ANOVA to identify significant factors.
- Robustness Testing : Introduce deliberate perturbations (e.g., ±5% reagent stoichiometry) to assess reproducibility .
- Machine Learning : Train models on historical reaction data (e.g., Reaxys entries) to predict optimal conditions for new substrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
